molecular formula C8H10N2O3 B3389723 6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester CAS No. 93715-53-8

6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester

Cat. No.: B3389723
CAS No.: 93715-53-8
M. Wt: 182.18
InChI Key: CBYVPWZIMOUYSW-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester is a pyrimidine derivative characterized by a hydroxy group at position 6, a methyl group at position 2, and an acetic acid methyl ester moiety at position 2. However, commercial availability of this compound has been discontinued due to challenges in synthesis or regulatory constraints, as indicated by its discontinued status in pharmaceutical reference materials .

Properties

IUPAC Name

methyl 2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-9-6(3-7(11)10-5)4-8(12)13-2/h3H,4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYVPWZIMOUYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983160
Record name Methyl (6-hydroxy-2-methylpyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64532-22-5
Record name Methyl (6-hydroxy-2-methylpyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80983160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Agents

Research indicates that derivatives of pyrimidine compounds, including 6-hydroxy-2-methylpyrimidine-4-acetic acid methyl ester, can be utilized in the synthesis of anticancer agents. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The compound serves as a precursor for synthesizing more complex molecules that exhibit antitumor activity .

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that pyrimidine derivatives can modulate inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory diseases .

Herbicides and Pesticides

This compound is recognized for its role as an intermediate in the synthesis of herbicides and pesticides. The pyrimidine structure is crucial for developing effective agrochemicals that target specific plant species or pests while minimizing environmental impact .

Plant Growth Regulators

In agricultural research, this compound has been explored as a potential plant growth regulator. Its ability to influence plant metabolic processes may lead to enhanced crop yields and improved resistance to environmental stressors .

Synthesis and Case Studies

The synthesis of this compound typically involves reactions with β-keto esters and urea compounds under basic conditions. This method allows for high yields and purity, making it suitable for industrial applications .

Case Study: Synthesis of Anticancer Compounds

A notable case study involved the use of this compound in synthesizing a novel class of anticancer agents. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug development .

Case Study: Development of Herbicides

In another study, researchers synthesized several herbicidal agents from this compound. These agents showed selective activity against target weeds, demonstrating the compound's potential as a key ingredient in developing environmentally friendly herbicides .

Data Table: Applications Overview

Application AreaSpecific UseExamples/Case Studies
Medicinal ChemistryAnticancer AgentsSynthesis of cytotoxic compounds for cancer treatment
Anti-inflammatory AgentsModulation of inflammatory pathways
Agricultural ChemistryHerbicidesDevelopment of selective herbicides
Plant Growth RegulatorsEnhancing crop yields

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Key Structural and Functional Differences

The compound is compared below with analogous pyrimidine-based esters, focusing on molecular features, physicochemical properties, and reported applications.

Table 1: Comparative Analysis of Pyrimidine Derivatives with Acetic Acid Ester Moieties

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Ester Group Key References
6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester C₈H₁₀N₂O₄ 198.17 6-hydroxy, 2-methyl, 4-acetic acid methyl Methyl
Ethyl-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate C₁₀H₁₅N₃O₄ 241.25 2-amino, 4-hydroxy, 6-methyl, 5-acetic acid ethyl Ethyl
4-Methyl-2-oxo-2H-pyran-6-acetic acid methyl ester C₉H₁₀O₄ 182.17 4-methyl, 2-oxo-pyran ring, 6-acetic acid methyl Methyl
Methyl 2-(6-chloropyrimidin-4-yl)acetate C₇H₇ClN₂O₂ 186.60 6-chloro, 4-acetic acid methyl Methyl

Critical Observations:

Ester Group Variation: The ethyl ester analog (Ethyl-(2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate) exhibits a higher molar mass (241.25 g/mol) compared to the methyl ester derivatives, which may influence solubility and reactivity . Methyl esters (e.g., this compound) are generally more volatile and less stable under basic conditions than ethyl esters .

Substituent Effects :

  • The presence of a 6-hydroxy group in the target compound distinguishes it from the 6-chloro derivative (methyl 2-(6-chloropyrimidin-4-yl)acetate), which may enhance electrophilic substitution reactivity in the latter .
  • The 2-oxo-pyran ring in 4-Methyl-2-oxo-2H-pyran-6-acetic acid methyl ester introduces a fused heterocyclic system, altering electronic properties compared to simple pyrimidines .

Synthetic Utility :

  • Chlorinated pyrimidine esters (e.g., methyl 2-(6-chloropyrimidin-4-yl)acetate) are often intermediates in cross-coupling reactions for drug discovery, whereas hydroxy-substituted derivatives like the target compound may serve as precursors for glycosylation or phosphorylation .

Biological Activity

6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester (CAS No. 93715-53-8) is a pyrimidine derivative with the molecular formula C8H10N2O3. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antiviral and anticancer properties. The following sections provide a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its structural features, which enhance its interaction with bacterial cell membranes and metabolic pathways.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Bacillus subtilis0.015 mg/mL
Pseudomonas aeruginosa0.040 mg/mL

These MIC values suggest that the compound is particularly potent against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

Antiviral and Anticancer Activities

Preliminary studies have shown that this compound may inhibit viral replication and exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action appears to involve the modulation of specific biochemical pathways related to cell proliferation and apoptosis.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)12
A549 (lung cancer)20

The IC50 values indicate that the compound has a moderate level of cytotoxicity against these cancer cell lines, warranting further investigation into its potential as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It may act as an enzyme inhibitor or modulator, influencing various metabolic pathways.

Enzyme Interaction

The compound's hydroxyl and ester functional groups allow it to form hydrogen bonds with active sites on enzymes, potentially inhibiting their function. This interaction can disrupt normal cellular processes, leading to the observed antimicrobial and anticancer effects .

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2-methylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst under reflux conditions. This method facilitates esterification, yielding the desired product with good purity .

Chemical Reactions

The compound can undergo various chemical reactions, including oxidation and substitution reactions, which can modify its biological activity. For instance:

  • Oxidation : Can lead to sulfonic acid derivatives.
  • Substitution : The carboxylic acid group can participate in esterification or amidation reactions.

These reactions enhance the versatility of the compound in synthetic applications .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of several pyrimidine derivatives included this compound. Results demonstrated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis in HeLa cells through the activation of caspase pathways. The findings indicate that further exploration into its mechanism could lead to novel anticancer therapies .

Q & A

Q. What synthetic methodologies are established for 6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester, and how do reaction parameters influence yield?

Synthesis typically involves condensation of methyl acetoacetate with urea derivatives under acidic catalysis. Critical parameters include temperature (80–100°C), stoichiometric ratios, and catalyst concentration (e.g., HCl). Post-synthetic purification via ethanol/water recrystallization achieves >90% purity. For yield optimization, factorial design experiments (varying temperature, catalyst loading, and time) are recommended to identify synergistic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can tautomeric equilibria complicate analysis?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using HSQC/HMBC for connectivity.
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups.
    Tautomerism between keto-enol forms may cause peak splitting in NMR. To mitigate, use deuterated DMSO for stabilizing specific tautomers and validate with DFT-predicted chemical shifts .

Q. What functional groups dictate reactivity, and how can they be leveraged for derivatization?

The hydroxyl group (C6-OH) and ester moiety (C4-acetic acid methyl ester) are primary reactive sites. The hydroxyl group is amenable to alkylation/acylation, while the ester can undergo hydrolysis to carboxylic acids. Protect the hydroxyl group with trimethylsilyl chloride before ester modification to prevent side reactions .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize reaction conditions for scaled synthesis?

A three-factor (temperature, catalyst concentration, time) central composite design (CCD) identifies optimal conditions. For example, response surface modeling revealed that 95°C with 1.2 eq HCl maximizes yield (82%) while minimizing byproducts. Post-optimization validation runs reduce variability to <5% .

Q. What computational strategies predict reaction pathways for novel derivatives?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) map transition states and energy barriers for ester hydrolysis or hydroxyl substitution. Pair with molecular dynamics simulations to assess solvent effects (e.g., polar aprotic solvents stabilize intermediates). ICReDD’s integrated computational-experimental workflows accelerate pathway validation .

Q. How can researchers resolve contradictions in stability data during long-term storage?

Contradictions in degradation rates often stem from humidity or light exposure. Use accelerated stability studies (40°C/75% RH) with HPLC monitoring. For light-sensitive batches, store in amber vials under nitrogen. Statistical analysis (ANOVA) identifies significant degradation factors (e.g., oxygen > humidity) .

Q. What advanced separation techniques address impurities in polar byproducts?

High-performance countercurrent chromatography (HPCCC) with a solvent system of ethyl acetate/water/butanol (5:5:1) resolves polar impurities. For scale-up, simulate moving bed (SMB) chromatography achieves >99.5% purity with 85% recovery .

Q. How do steric and electronic effects influence regioselectivity in electrophilic substitutions?

The methyl group at C2 induces steric hindrance, directing electrophiles (e.g., nitration) to C5. DFT calculations show a 12 kJ/mol energy difference between C5 and C3 attack pathways. Experimental validation with NOESY confirms spatial orientation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester
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6-Hydroxy-2-methylpyrimidine-4-acetic acid methyl ester

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